molecular formula C6H8ClN3O B2904429 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 204251-18-3

5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2904429
CAS No.: 204251-18-3
M. Wt: 173.6
InChI Key: NFSKLGKDBGHLJH-UHFFFAOYSA-N
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Description

5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with a chlorinating agent to introduce the chlorine atom at the 5-position .

Industrial Production Methods: Industrial production methods for this compound often utilize cost-effective and scalable processes. For example, the use of heterogeneous catalysts such as Amberlyst-70 can provide eco-friendly attributes and simplify the reaction workup .

Chemical Reactions Analysis

Types of Reactions: 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution can introduce various functional groups at the 5-position .

Scientific Research Applications

Chemistry: In chemistry, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazole derivatives with potential biological activities .

Biology and Medicine: This compound has shown promise in medicinal chemistry for its potential therapeutic properties. It is being investigated for its role as an anti-inflammatory, antimicrobial, and anticancer agent .

Industry: In the agricultural industry, this compound is used in the development of herbicides and pesticides. Its ability to inhibit specific enzymes makes it a valuable component in crop protection .

Comparison with Similar Compounds

  • 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
  • 3-methyl-1-phenyl-1H-pyrazol-5-ol

Comparison: Compared to similar compounds, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-1,3-dimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-3-4(6(8)11)5(7)10(2)9-3/h1-2H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSKLGKDBGHLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)N)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801329283
Record name 5-chloro-1,3-dimethylpyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818806
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

204251-18-3
Record name 5-chloro-1,3-dimethylpyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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